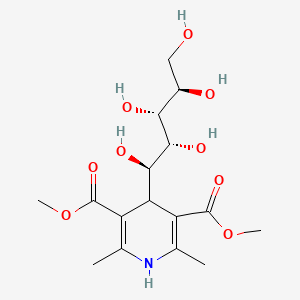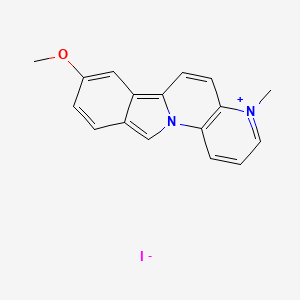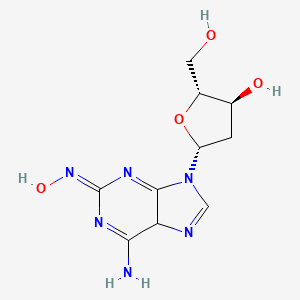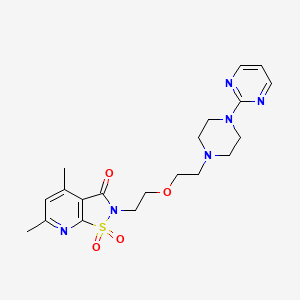
1-Propanamine, N,N-dimethyl-3-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)oxy)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VUFB-17053 involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the benzoquinolizine core: This involves the cyclization of appropriate precursors under controlled conditions.
Attachment of the propanamine moiety: This step typically involves nucleophilic substitution reactions.
Final purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the final product in high purity.
Industrial Production Methods
Industrial production of VUFB-17053 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps.
Chemical Reactions Analysis
Types of Reactions
VUFB-17053 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
VUFB-17053 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: VUFB-17053 is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of VUFB-17053 involves its interaction with specific molecular targets within biological systems. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating neurotransmitter systems.
Comparison with Similar Compounds
Similar Compounds
Flobufen (VUFB 16066): A non-steroidal anti-inflammatory agent that inhibits cyclooxygenase and lipoxygenase enzymes.
VUFB 20609: A compound with potential antileukotrienic activity, used in the study of inflammatory responses.
Uniqueness
VUFB-17053 stands out due to its unique chemical structure and versatile applications. Unlike Flobufen, which is primarily used for its anti-inflammatory properties, VUFB-17053 has broader applications in chemistry, biology, and medicine. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its utility in scientific research.
Properties
CAS No. |
130260-20-7 |
|---|---|
Molecular Formula |
C17H28Cl2N2O |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
3-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yloxy)-N,N-dimethylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C17H26N2O.2ClH/c1-18(2)8-5-11-20-16-12-14-6-3-9-19-10-4-7-15(13-16)17(14)19;;/h12-13H,3-11H2,1-2H3;2*1H |
InChI Key |
XFXLLYWYOPCNRN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=CC2=C3C(=C1)CCCN3CCC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


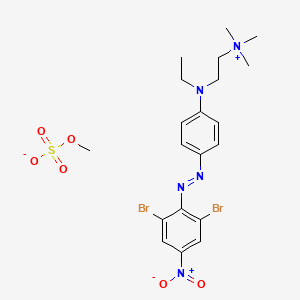
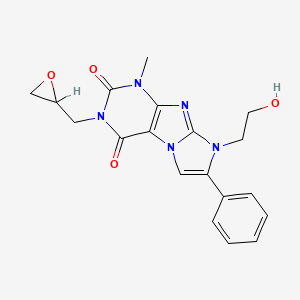

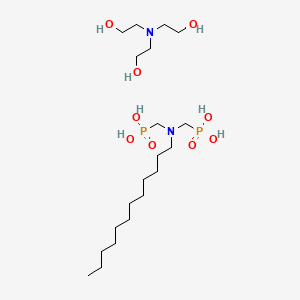
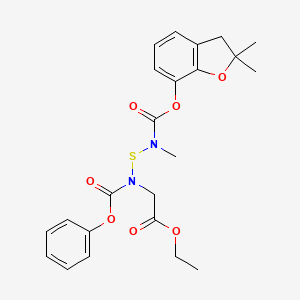
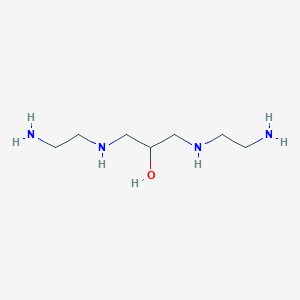
![N-[2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12711320.png)

![N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide](/img/structure/B12711333.png)

